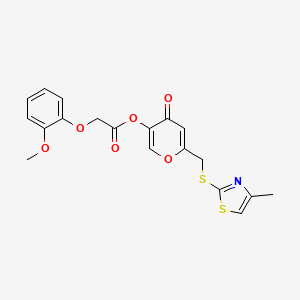

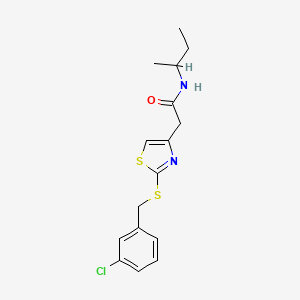

![molecular formula C23H23N5O3S B2796608 Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate CAS No. 1251697-78-5](/img/structure/B2796608.png)

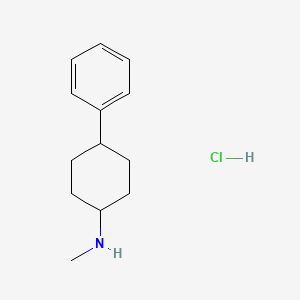

Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperidine, a pyrimidine, and an acetyl amino benzoate. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. These groups can participate in a variety of intermolecular interactions, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the benzylpiperidine group can act as a monoamine releasing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzylpiperidine group could make the compound act as a base .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives have been synthesized and studied for their antimicrobial potential . They have shown promising results against a variety of enzymes and receptors in the biological system .

Antioxidant Activity

Triazole derivatives have also been studied for their antioxidant potential . They have shown to possess significant antioxidant properties .

Antiviral Activity

Triazole derivatives have been synthesized and studied for their antiviral potential . They have shown promising results against a variety of viruses .

Anticancer Activity

Triazole derivatives have been synthesized and studied for their anticancer potential . Some of the synthesized compounds have shown promising cytotoxic activity against cancer cell lines .

Drug Discovery

This compound’s unique structure allows for potential usage in drug discovery . It could be used as a starting point for the development of new drugs.

Molecular Biology

Material Science

In material science , this compound could be used in the development of new materials.

Monoamine Releasing Agent

4-Benzylpiperidine, a component of this compound, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mecanismo De Acción

Target of Action

It’s known that the [1,2,4]triazolo[4,3-a]quinoline derivatives have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . They have also been used as prospective antitumor , anticonvulsant , anti-inflammatory , and antimicrobial agents. The 4-Benzylpiperidine moiety is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Mode of Action

The mode of action of these compounds involves their interaction with their respective targets. For instance, the [1,2,4]triazolo[4,3-a]quinoline derivatives interact with aldosterone synthase, inhibiting its activity and thus exerting antihypertensive effects . The 4-Benzylpiperidine moiety acts as a monoamine releasing agent, increasing the levels of dopamine and norepinephrine in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by these compounds are likely to be those involving their respective targets. For instance, the inhibition of aldosterone synthase by [1,2,4]triazolo[4,3-a]quinoline derivatives would affect the synthesis of aldosterone, a hormone that regulates blood pressure . The increase in monoamine levels caused by 4-Benzylpiperidine would affect neurotransmission in the brain .

Result of Action

The result of the action of these compounds would be dependent on their mode of action and the biochemical pathways they affect. For instance, the antihypertensive effects of [1,2,4]triazolo[4,3-a]quinoline derivatives would result from the inhibition of aldosterone synthase . The neurological effects of 4-Benzylpiperidine would result from increased monoamine levels .

Propiedades

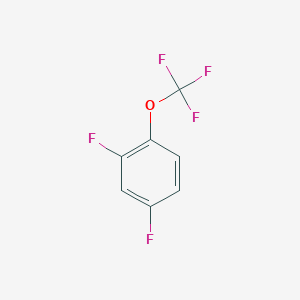

IUPAC Name |

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-4-31-18-8-6-5-7-17(18)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)32-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDIXXAQLKULSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

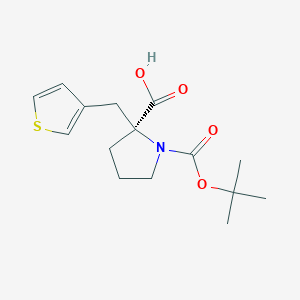

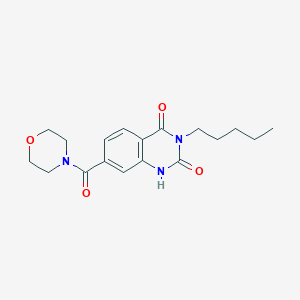

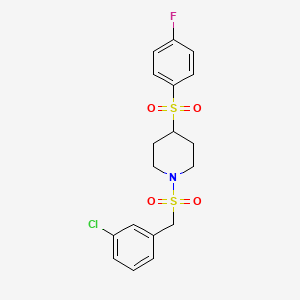

![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)

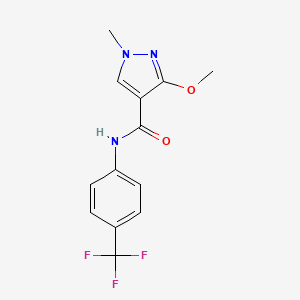

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)

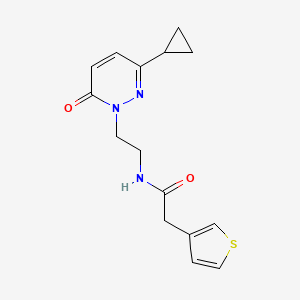

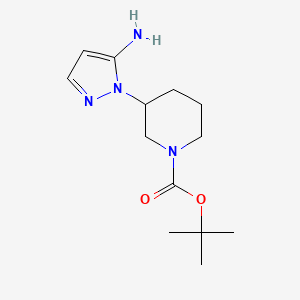

![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)